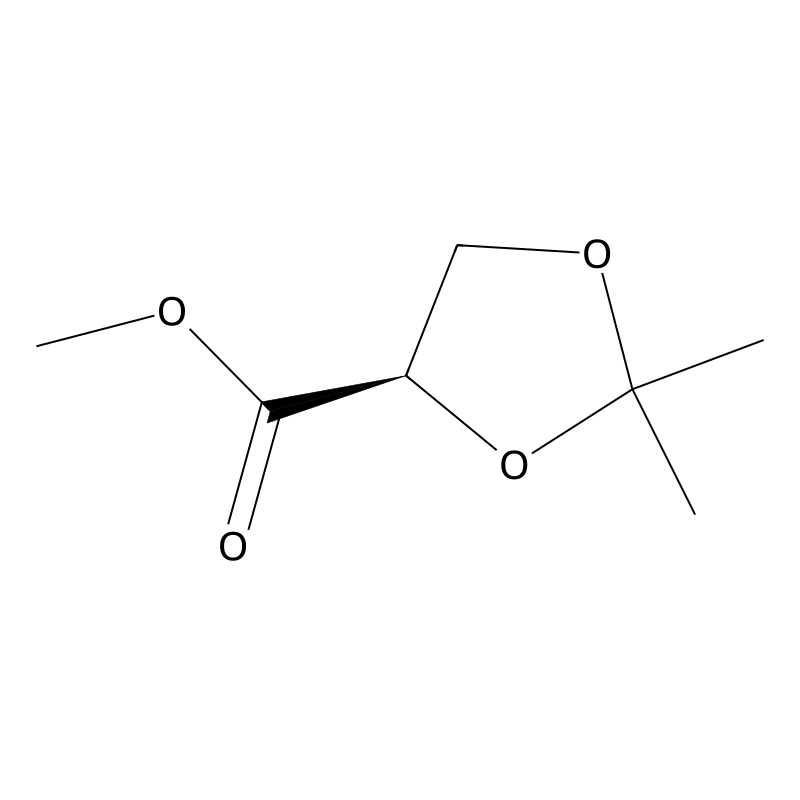Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis:
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, also known as Methyl alpha,beta-isopropylidene-D-glycerate, serves as a valuable chiral building block in organic synthesis. Researchers can synthesize this compound from D-glyceraldehyde, a readily available starting material, through a series of chemical reactions. []
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral compound with the molecular formula and a molecular weight of 160.17 g/mol. It is recognized for its clear to light yellow liquid state and has a purity exceeding 98% as determined by gas chromatography. The compound is characterized by its specific rotation of +10.0 to +12.0 degrees, indicating its optical activity, which is essential in various synthetic applications .
- Safety information on MDMDC is limited in publicly available scientific databases.
- As with any organic compound, it is advisable to handle MDMDC with appropriate personal protective equipment in a well-ventilated laboratory following general laboratory safety guidelines.
- Hydrolysis: The ester bond can be cleaved by water in the presence of an acid or base, yielding the corresponding carboxylic acid and alcohol.
- Transesterification: This compound can react with different alcohols to form new esters.
- Reduction: The dioxolane ring can be reduced under specific conditions to yield alcohol derivatives.
These reactions are significant in organic synthesis, particularly in the preparation of various derivatives for pharmaceutical applications .
While specific biological activity data on Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is limited, compounds with similar structures often exhibit interesting pharmacological properties. For instance, they may function as intermediates in synthesizing bioactive molecules or serve as chiral building blocks in drug development. Some studies suggest potential roles in metabolic pathways or as enzyme inhibitors .
The synthesis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves:
- Formation of the Dioxolane Ring: Starting from appropriate aldehydes and ketones, the dioxolane structure can be formed through condensation reactions.
- Carboxylation: A carboxylic acid moiety can be introduced via carbonylation reactions.
- Esterification: The final step involves esterification with methanol to yield the methyl ester.
These methods emphasize the importance of chirality in synthesis, often requiring chiral catalysts or reagents to ensure the desired configuration .
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is primarily utilized in:
- Organic Synthesis: As a chiral building block for synthesizing pharmaceuticals and agrochemicals.
- Research: It serves as a starting material for synthesizing glycerol derivatives and other bioactive compounds.
- Chemical Industry: Used in the production of specialty chemicals due to its unique structural features .
Interaction studies involving Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate focus on its reactivity with various nucleophiles and electrophiles. Such studies are crucial for understanding its behavior in synthetic pathways and potential biological interactions. Specific interactions may include:
- Reactivity with amines leading to amide formation.
- Interaction with thiols resulting in thioester derivatives.
These interactions are vital for developing new compounds with enhanced biological activities or improved synthetic pathways .
Several compounds share structural similarities with Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Enantiomer | Opposite chirality; different biological activity |
| Ethyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | Ester | Variation in alkyl group affects solubility |
| Methyl 3-methyl-2-pentenoate | Unsaturated Ester | Different reactivity due to double bond |
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate stands out due to its specific chirality and unique dioxolane structure that can influence its reactivity and biological properties compared to its counterparts .
This compound's distinct features make it a valuable asset in organic chemistry and pharmaceutical research.








